TG2-179-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

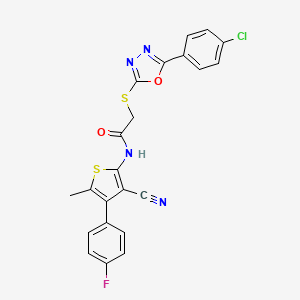

C22H14ClFN4O2S2 |

|---|---|

Molecular Weight |

485.0 g/mol |

IUPAC Name |

2-[[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-[3-cyano-4-(4-fluorophenyl)-5-methylthiophen-2-yl]acetamide |

InChI |

InChI=1S/C22H14ClFN4O2S2/c1-12-19(13-4-8-16(24)9-5-13)17(10-25)21(32-12)26-18(29)11-31-22-28-27-20(30-22)14-2-6-15(23)7-3-14/h2-9H,11H2,1H3,(H,26,29) |

InChI Key |

VUXYGZVVYUTNOK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=C(S1)NC(=O)CSC2=NN=C(O2)C3=CC=C(C=C3)Cl)C#N)C4=CC=C(C=C4)F |

Origin of Product |

United States |

Foundational & Exploratory

TG2-179-1: A Deep Dive into its Mechanism of Action as a BAP1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

TG2-179-1 has emerged as a potent and selective covalent inhibitor of BRCA1-associated protein-1 (BAP1), a deubiquitinase (DUB) enzyme.[1][2] This technical guide provides a comprehensive overview of the mechanism of action of this compound, with a focus on its application in colon cancer research. The information presented herein is compiled from preclinical studies and is intended to inform further research and development efforts.

Core Mechanism: Covalent Inhibition of BAP1

This compound exerts its biological effects by directly targeting and inhibiting the deubiquitinase activity of BAP1.[1] The molecule is designed to form a covalent bond with the active site of the BAP1 enzyme, specifically with the cysteine residue Cys91, which is part of the catalytic triad (Cys91, His169, Asp184).[2][3] This irreversible binding effectively inactivates the enzyme, preventing it from removing ubiquitin from its substrate proteins.[3]

dot

Caption: Covalent inhibition of BAP1 by this compound.

Cellular Consequences of BAP1 Inhibition

The inhibition of BAP1 by this compound triggers a cascade of cellular events, primarily leading to cytotoxic effects in cancer cells.[1] Preclinical studies in colon cancer cell lines have demonstrated that treatment with this compound results in:

-

Defective DNA Replication: this compound treatment has been shown to reduce the speed of replication fork progression in a dose-dependent manner.[3] This indicates that BAP1 activity is crucial for proper DNA replication, and its inhibition leads to replication stress.

-

Increased Apoptosis: By inducing replication defects and other cellular stresses, this compound promotes programmed cell death (apoptosis) in colon cancer cells.[3]

These cellular outcomes underscore the potential of this compound as an anti-cancer agent, particularly in tumors where BAP1 plays a pro-survival role.[3]

Caption: Workflow for the deubiquitinase (DUB) activity assay.

Protocol:

-

Recombinant BAP1 is incubated with varying concentrations of this compound.

-

The deubiquitinase reaction is initiated by adding a fluorogenic substrate, such as Ubiquitin-7-amido-4-methylcoumarin (Ub-AMC).

-

The cleavage of AMC from ubiquitin by active BAP1 results in a fluorescent signal that is monitored over time.

-

The rate of the reaction is used to determine the level of BAP1 inhibition by this compound.

Colony Formation Assay

This assay assesses the long-term effect of this compound on the proliferative capacity of cancer cells.

Protocol:

-

Colon cancer cells are seeded at a low density in culture plates.

-

The cells are treated with increasing concentrations of this compound.

-

The cells are allowed to grow for a period of 10-14 days, with the medium and drug being refreshed periodically.

-

At the end of the incubation period, the colonies are fixed, stained (e.g., with crystal violet), and counted.

-

The number and size of colonies are used to determine the IC50 value. [3]

Annexin V/Propidium Iodide (PI) Staining for Apoptosis

This flow cytometry-based assay quantifies the extent of apoptosis induced by this compound.

Protocol:

-

Cells are treated with this compound for a specified period (e.g., 48 hours). [3]2. Both adherent and floating cells are collected and washed.

-

The cells are then stained with Annexin V (which binds to phosphatidylserine on the outer leaflet of the plasma membrane in apoptotic cells) and Propidium Iodide (PI, a fluorescent dye that enters cells with compromised membranes, indicating late apoptosis or necrosis).

-

The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cell populations. [3]

DNA Fiber Assay

This assay directly visualizes and measures the progression of DNA replication forks.

Protocol:

-

Cells are sequentially pulsed with two different halogenated nucleotides, such as 5-chloro-2'-deoxyuridine (CldU) followed by 5-iodo-2'-deoxyuridine (IdU).

-

After labeling, the cells are lysed, and the DNA is spread on microscope slides.

-

The labeled DNA fibers are detected using specific antibodies against CldU and IdU, which are conjugated to different fluorophores.

-

The lengths of the CldU and IdU tracks are measured using fluorescence microscopy to determine the replication fork speed. [3]

Conclusion and Future Directions

This compound represents a promising lead compound for the development of novel anti-cancer therapies targeting BAP1. Its mechanism of action, centered on the covalent inhibition of BAP1's deubiquitinase activity, leads to significant cytotoxic effects in colon cancer cells through the induction of DNA replication stress and apoptosis. The provided quantitative data and experimental protocols offer a solid foundation for further investigation into the therapeutic potential of this compound. Future research should focus on detailed pharmacokinetic and pharmacodynamic studies, as well as the exploration of its efficacy in a broader range of cancer types. As of now, there is no publicly available information on clinical trials for this compound.

References

The Core Function of TG2-179-1: A BAP1 Inhibitor for Colon Cancer Therapy

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

TG2-179-1 is a potent and selective covalent inhibitor of BRCA1-associated protein 1 (BAP1), a deubiquitinase (DUB) with emerging significance in oncology. This technical guide delineates the core function of this compound, focusing on its mechanism of action, preclinical efficacy in colon cancer models, and the underlying signaling pathways. BAP1's role in DNA repair and cell cycle regulation presents a compelling therapeutic target, and this compound represents a key pharmacological tool to modulate its activity. This document provides a comprehensive overview of the available quantitative data, detailed experimental methodologies, and visual representations of the pertinent biological pathways to support further research and development efforts.

Introduction to BAP1 and Its Role in Cancer

BRCA1-associated protein 1 (BAP1) is a nuclear-localized deubiquitinase that plays a critical role in maintaining genomic stability and regulating cell proliferation.[1][2] Its function is multifaceted, involving chromatin remodeling, transcriptional regulation, and participation in the DNA damage response (DDR).[1][2] BAP1's primary known substrate is histone H2A, and by removing ubiquitin from H2A (H2A-Ub), it influences gene expression and the recruitment of DNA repair machinery.[1][3]

While traditionally considered a tumor suppressor, with inactivating mutations found in various cancers like uveal melanoma and mesothelioma, recent evidence suggests an oncogenic role for BAP1 in specific contexts, such as colon cancer.[4] In these instances, BAP1 upregulation is associated with accelerated DNA replication and suppression of replication stress, thereby promoting cancer cell proliferation.[4] This dual role underscores the context-dependent nature of BAP1's function and highlights the potential for therapeutic intervention by inhibiting its activity in cancers where it is oncogenic.

This compound: A Covalent Inhibitor of BAP1

This compound is a small molecule inhibitor that potently and selectively targets the deubiquitinase activity of BAP1.[4][5] It acts as a covalent inhibitor, forming a stable bond with the active site of BAP1, thereby irreversibly inactivating the enzyme.[4][5] This targeted inhibition of BAP1's enzymatic function is the basis for the cytotoxic effects of this compound observed in cancer cells.

Mechanism of Action

This compound exerts its anti-cancer effects by disrupting BAP1-mediated cellular processes that are critical for cancer cell survival and proliferation. The primary mechanism involves the inhibition of BAP1's deubiquitinase activity, leading to:

-

Defective DNA Replication: By inhibiting BAP1, this compound impairs the proper progression of DNA replication, leading to replication stress.[4]

-

Increased Apoptosis: The accumulation of replication stress and disruption of BAP1's role in DNA damage repair ultimately triggers programmed cell death (apoptosis) in cancer cells.[4][5]

Quantitative Data on this compound Efficacy

The preclinical efficacy of this compound has been evaluated in various colon cancer cell lines and in vivo models. The following tables summarize the key quantitative data.

In Vitro Cytotoxicity of this compound in Colon Cancer Cell Lines

This compound has demonstrated potent cytotoxic activity against a panel of eight human colon cancer cell lines.[4] The half-maximal inhibitory concentration (IC50) values are presented in the table below.

| Cell Line | IC50 (µM) |

| HCT116 | < 10 |

| SW480 | < 10 |

| SW620 | < 10 |

| HT29 | < 10 |

| DLD1 | < 10 |

| LoVo | < 10 |

| RKO | < 10 |

| SW48 | < 10 |

Table 1: IC50 values of this compound in various colon cancer cell lines after treatment, as determined by colony formation assays. Data sourced from Kang et al., 2023.[4]

In Vivo Efficacy of this compound in a Colon Cancer Xenograft Model

The anti-tumor activity of this compound has been confirmed in a preclinical in vivo model using HCT116 colon cancer cell xenografts in mice.

| Treatment Group | Dosage | Tumor Growth Inhibition |

| Vehicle Control | - | - |

| This compound | 10 mg/kg | Significant |

| This compound | 30 mg/kg | Significant |

Table 2: In vivo efficacy of this compound in an HCT116 colon cancer mouse xenograft model. "Significant" indicates a statistically significant reduction in tumor volume compared to the vehicle control group. Data sourced from Kang et al., 2023.[6]

Key Signaling Pathways Modulated by this compound

The inhibitory action of this compound on BAP1 disrupts critical signaling pathways involved in DNA repair and cell cycle control.

BAP1's Role in DNA Double-Strand Break Repair

BAP1 is a key player in the homologous recombination (HR) pathway of DNA double-strand break (DSB) repair.[1][2] Upon DNA damage, BAP1 is recruited to the site of the break where it deubiquitinates histone H2A.[1] This deubiquitination event is crucial for the subsequent recruitment of downstream repair proteins such as BRCA1 and RAD51, which are essential for error-free repair of the damaged DNA.[1][2]

Figure 1: BAP1's role in DNA double-strand break repair and its inhibition by this compound.

BAP1's Role in Cell Cycle Progression

BAP1 also plays a crucial role in regulating the G1/S transition of the cell cycle.[7][8] It forms a complex with Host Cell Factor 1 (HCF-1), a transcriptional co-regulator.[7][8] This BAP1-HCF-1 complex is involved in regulating the expression of E2F1 target genes, which are essential for S-phase entry and DNA replication.[7][9] By deubiquitinating HCF-1, BAP1 stabilizes the complex and promotes the transcription of these pro-proliferative genes.[8]

Figure 2: BAP1's role in cell cycle progression and its inhibition by this compound.

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of this compound.

Colony Formation Assay

This assay assesses the long-term proliferative capacity of cells following treatment with a compound.

Protocol:

-

Cell Seeding: Seed colon cancer cells in 6-well plates at a low density (e.g., 500-1000 cells/well) to allow for individual colony formation.

-

Treatment: After 24 hours, treat the cells with increasing concentrations of this compound. Include a vehicle-treated control group.

-

Incubation: Incubate the plates for 10-14 days, allowing colonies to form. Replace the medium with fresh medium containing the respective treatments every 3-4 days.

-

Fixation and Staining: After the incubation period, wash the wells with phosphate-buffered saline (PBS), fix the colonies with methanol for 15 minutes, and then stain with 0.5% crystal violet solution for 30 minutes.

-

Quantification: After washing away the excess stain and air-drying the plates, count the number of colonies (typically defined as a cluster of ≥50 cells). The IC50 value is calculated as the concentration of this compound that inhibits colony formation by 50% compared to the vehicle control.

DNA Fiber Assay

This single-molecule technique is used to visualize and measure the dynamics of DNA replication forks.

Protocol:

-

Cell Labeling: Pulse-label actively replicating cells with two different thymidine analogs consecutively. For example, first with 5-chloro-2'-deoxyuridine (CldU) for 20-30 minutes, followed by a wash and then a pulse with 5-iodo-2'-deoxyuridine (IdU) for 20-30 minutes. This compound can be added during the second pulse to assess its immediate effect on fork progression.

-

Cell Lysis and DNA Spreading: Harvest the cells and lyse them in a spreading buffer on a microscope slide. Tilt the slide to allow the DNA fibers to stretch and spread.

-

Fixation and Denaturation: Fix the spread DNA fibers with a methanol/acetic acid solution and then denature the DNA with hydrochloric acid (HCl) to expose the incorporated analogs.

-

Immunostaining: Block the slides and then incubate with primary antibodies that specifically recognize CldU and IdU (e.g., anti-BrdU antibodies that cross-react). Follow this with incubation with fluorescently-labeled secondary antibodies of different colors (e.g., anti-rat Alexa Fluor 594 for CldU and anti-mouse Alexa Fluor 488 for IdU).

-

Microscopy and Analysis: Visualize the DNA fibers using a fluorescence microscope. Capture images and measure the length of the CldU and IdU tracks using image analysis software. A decrease in the length of the IdU tracks in treated cells compared to control cells indicates replication fork slowing or stalling.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay is used to detect and quantify apoptotic and necrotic cells.

Protocol:

-

Cell Treatment: Treat colon cancer cells with various concentrations of this compound for a specified period (e.g., 24-48 hours).

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin and then combine with the supernatant containing floating cells.

-

Washing: Wash the cells with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Live cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

-

Quantification: Quantify the percentage of cells in each quadrant to determine the level of apoptosis induced by this compound.

Conclusion and Future Directions

This compound is a promising preclinical candidate that effectively targets the deubiquitinase activity of BAP1, leading to cytotoxic effects in colon cancer cells through the induction of replication stress and apoptosis. The quantitative data from in vitro and in vivo studies provide a strong rationale for its further development. The detailed experimental protocols and pathway diagrams included in this guide offer a valuable resource for researchers in the field.

Future research should focus on elucidating the full spectrum of BAP1 substrates affected by this compound, exploring potential biomarkers of response, and evaluating the efficacy of this compound in combination with other anti-cancer agents, particularly those that also induce DNA damage or replication stress. A deeper understanding of the intricate roles of BAP1 in different cancer types will be crucial for the successful clinical translation of BAP1 inhibitors like this compound.

References

- 1. pnas.org [pnas.org]

- 2. Roles and mechanisms of BAP1 deubiquitinase in tumor suppression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Regulation of H2A ubiquitination and SLC7A11 expression by BAP1 and PRC1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting BAP1 with small compound inhibitor for colon cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. researchgate.net [researchgate.net]

- 7. An emerging model for BAP1's role in regulating cell cycle progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. BAP1: Not Just a BRCA1-Associated Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 9. BAP1 regulates cell cycle progression through E2F1 target genes and mediates transcriptional silencing via H2A monoubiquitination in uveal melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of TG2-179-1 in Apoptosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the compound TG2-179-1 and its role in inducing apoptosis. Contrary to what its name might suggest, this compound is not an inhibitor of Transglutaminase 2 (TG2). Instead, compelling evidence demonstrates that this compound is a potent and specific inhibitor of BRCA1-associated protein 1 (BAP1), a deubiquitinase that plays a critical role in cellular processes such as DNA damage repair, cell cycle regulation, and programmed cell death. This document details the mechanism of action of this compound, its effects on cancer cells, quantitative data from key experiments, and detailed protocols for relevant assays. The signaling pathways and experimental workflows are visualized through diagrams to facilitate a comprehensive understanding of this compound's pro-apoptotic functions.

Introduction: this compound as a BAP1 Inhibitor

This compound has been identified as a small molecule inhibitor that potently targets BRCA1-associated protein 1 (BAP1)[1][2]. BAP1 is a nuclear deubiquitinase (DUB) that removes ubiquitin from target proteins, thereby regulating their stability and function[3][4][5]. BAP1 is a key tumor suppressor, and its inactivation is linked to various cancers[6][7][8]. This compound is reported to covalently bind to the active site of BAP1, inhibiting its DUB activity[1][2]. This inhibition disrupts BAP1's normal functions, leading to significant consequences for cancer cells, most notably the induction of apoptosis[1][3]. The primary focus of research on this compound has been in the context of colon cancer, where it exhibits significant cytotoxic activity[1].

The Dual Role of BAP1 in Apoptosis

To understand the pro-apoptotic effect of this compound, it is essential to first understand the complex and sometimes contradictory role of its target, BAP1, in apoptosis.

-

Pro-Apoptotic Functions: In certain cellular contexts, BAP1 promotes apoptosis. It can deubiquitinate and stabilize the type 3 inositol-1,4,5-trisphosphate receptor (IP3R3) located at the endoplasmic reticulum membrane[3][5][9]. This stabilization facilitates the release of calcium (Ca²⁺) from the ER into the cytoplasm and mitochondria. An overload of mitochondrial Ca²⁺ is a potent trigger for the release of cytochrome c, a critical step in the intrinsic apoptotic pathway[3].

-

Anti-Apoptotic Functions: Conversely, BAP1 can also protect cells from apoptosis. As a transcriptional regulator, BAP1 can influence the expression of pro- and anti-survival genes. For instance, BAP1 inactivation has been shown to suppress the expression of the pro-survival genes Bcl2 and Mcl1 in some cell types, thereby promoting apoptosis[3][7]. By acting as a tumor suppressor, BAP1 helps maintain genomic stability, and its loss can lead to an accumulation of DNA damage that can trigger apoptosis[9].

The inhibition of BAP1 by this compound appears to exploit these functions, leading to replication defects and pushing cancer cells towards an apoptotic fate[1].

This compound Mechanism of Action in Inducing Apoptosis

The primary mechanism by which this compound induces apoptosis is through the inhibition of BAP1's deubiquitinase activity. This leads to two major downstream consequences:

-

Defective DNA Replication and Replication Stress: BAP1 plays a role in DNA replication by deubiquitinating and stabilizing the chromatin-remodeling factor INO80 at the replication fork[3][9]. Inhibition of BAP1 by this compound disrupts this process, leading to a reduction in the speed of replication fork progression[1]. This creates replication stress, an accumulation of DNA damage that can activate apoptotic signaling pathways.

-

Increased Apoptosis: By inhibiting BAP1, this compound effectively triggers a pro-apoptotic state in cancer cells. This is achieved by disrupting the delicate balance of BAP1's functions. The resulting replication stress and potential deregulation of pro-survival gene expression culminate in the activation of the apoptotic cascade[1].

Quantitative Data on the Effects of this compound

The pro-apoptotic and cytotoxic effects of this compound have been quantified in several studies, primarily in colon cancer cell lines.

Table 1: Cytotoxic Activity of this compound in Colon Cancer Cell Lines

| Cell Line | IC₅₀ (μM) |

| HCT116 | ~5.0 |

| SW48 | ~6.5 |

| Various Colon Cancer Lines | < 10 |

Data summarized from studies demonstrating potent cytotoxic activity with half-maximal inhibitory concentrations (IC₅₀) of less than 10 μM across a panel of colon cancer cells.[1]

Table 2: Induction of Apoptosis by this compound in Colon Cancer Cells

| Cell Line | This compound Concentration (μM) | Percentage of Apoptotic Cells (Annexin V positive) |

| HCT116 | 0 (Control) | ~5% |

| 5 | ~15% | |

| 10 | ~25% | |

| SW48 | 0 (Control) | ~4% |

| 5 | ~12% | |

| 10 | ~20% |

Representative data showing a dose-dependent increase in apoptosis following 48 hours of treatment with this compound, as measured by Annexin V/PI double staining and FACS analysis.[1]

Signaling Pathways and Experimental Workflows

Signaling Pathway Diagram

Caption: this compound inhibits BAP1, leading to replication stress and apoptosis.

Experimental Workflow: Apoptosis Detection

Caption: Workflow for quantifying apoptosis via Annexin V/PI staining.

Experimental Workflow: DNA Fiber Assay

Caption: Workflow for DNA fiber assay to measure replication fork speed.

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol is for determining the cytotoxic effects of this compound on colon cancer cells.

Materials:

-

Colon cancer cell lines (e.g., HCT116, SW48)

-

96-well plates

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C, 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound or vehicle control (DMSO) to the respective wells.

-

Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C. Viable cells will metabolize the yellow MTT into purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix thoroughly by pipetting or shaking to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC₅₀ value.

Protocol 2: Apoptosis Detection by Annexin V/PI Staining

This protocol quantifies the percentage of apoptotic cells after treatment with this compound.

Materials:

-

Colon cancer cells

-

6-well plates

-

This compound stock solution

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed 2x10⁵ cells per well in 6-well plates and allow them to adhere overnight. Treat the cells with the desired concentrations of this compound for 48 hours.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine with the floating cells from the supernatant.

-

Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.

-

Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide solution.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the cells by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Protocol 3: Immunoblotting for Apoptosis Markers

This protocol detects the cleavage of key apoptotic proteins like PARP and Caspase-3.

Materials:

-

Treated and untreated cell pellets

-

RIPA lysis buffer with protease inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-cleaved PARP, anti-cleaved Caspase-3, anti-Actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Protein Extraction: Lyse cell pellets in RIPA buffer on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the protein lysate.

-

Protein Quantification: Determine the protein concentration using a BCA assay.

-

SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins on a 10-12% SDS-PAGE gel.

-

Western Blotting: Transfer the separated proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature in blocking buffer. Incubate with primary antibodies overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, apply the ECL substrate and visualize the protein bands using an imaging system. Increased levels of cleaved PARP and cleaved Caspase-3 indicate apoptosis.

Conclusion and Future Directions

This compound is a potent BAP1 inhibitor that induces apoptosis in cancer cells, particularly in colon cancer models, by causing replication stress. Its well-defined mechanism of action and significant cytotoxic effects make it a promising candidate for further preclinical and clinical investigation. Future research should focus on elucidating the full spectrum of BAP1 substrates affected by this compound, exploring its efficacy in other BAP1-dependent cancers, and evaluating its potential in combination therapies to enhance apoptotic cell death in resistant tumors. The detailed protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to advance the study of this targeted therapeutic agent.

References

- 1. Targeting BAP1 with small compound inhibitor for colon cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Roles and mechanisms of BAP1 deubiquitinase in tumor suppression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. “An overview of BAP1 Biological Functions and Current Therapeutics” - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 7. Intrinsic apoptosis shapes the tumor spectrum linked to inactivation of the deubiquitinase BAP1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Biological Mechanisms and Clinical Significance of BAP1 Mutations in Human Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. BAP1 as a guardian of genome stability: implications in human cancer - PMC [pmc.ncbi.nlm.nih.gov]

TG2-179-1: A Novel BAP1 Inhibitor Driving Synthetic Lethality in Cancer Cells Through DNA Replication Stress

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

TG2-179-1 is a potent and selective covalent inhibitor of BRCA1-associated protein 1 (BAP1), a deubiquitinase enzyme with critical roles in maintaining genomic stability.[1][2][3] By targeting BAP1, this compound induces significant DNA replication stress, leading to defective DNA synthesis and ultimately, apoptosis in cancer cells. This technical guide provides a comprehensive overview of the mechanism of action of this compound, its impact on DNA replication stress signaling pathways, detailed experimental protocols for studying its effects, and a summary of key quantitative data. This document is intended to serve as a core resource for researchers and drug development professionals investigating novel cancer therapeutics targeting the DNA damage response.

Introduction: The Role of BAP1 in DNA Replication and Genomic Integrity

BRCA1-associated protein 1 (BAP1) is a tumor suppressor protein that functions as a deubiquitinase, removing ubiquitin molecules from target proteins to regulate their function and stability.[4][5][6] BAP1 plays a pivotal role in several cellular processes, including cell cycle control, DNA damage repair, and the maintenance of genomic stability.[4][6]

A key function of BAP1 in preserving genomic integrity is its role in DNA replication. BAP1 is known to interact with and stabilize the chromatin-remodeling factor INO80.[7][8][9] This interaction is crucial for promoting the progression and restart of stalled DNA replication forks, thereby preventing the accumulation of DNA damage and subsequent genomic instability.[7][8][9][10] The loss or inhibition of BAP1 function disrupts these processes, leading to an accumulation of DNA lesions and the induction of a state known as DNA replication stress.

This compound: A Covalent Inhibitor of BAP1

This compound has been identified as a potent and selective small molecule inhibitor that covalently binds to the active site of BAP1.[1][2] This irreversible inhibition of BAP1's deubiquitinase activity mimics the cellular phenotype of BAP1 loss-of-function, providing a powerful tool to probe the consequences of BAP1 inhibition and a potential therapeutic strategy for cancers reliant on specific DNA damage response pathways.

Mechanism of Action: Induction of DNA Replication Stress

The primary mechanism through which this compound exerts its cytotoxic effects is the induction of severe DNA replication stress. By inhibiting BAP1, this compound disrupts the normal processes of DNA replication fork progression and stability. This leads to an accumulation of stalled and collapsed replication forks, which are recognized by the cell's DNA damage response (DDR) machinery.

Signaling Pathways Activated by this compound-Induced Replication Stress

The accumulation of single-stranded DNA (ssDNA) at stalled replication forks triggers the activation of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a master regulator of the replication stress response. Activated ATR then phosphorylates and activates its downstream effector, Checkpoint Kinase 1 (CHK1). This signaling cascade, known as the ATR-CHK1 pathway, attempts to arrest the cell cycle to allow for DNA repair. However, in the context of overwhelming replication stress induced by this compound, this response can ultimately trigger apoptotic cell death.

Furthermore, the disruption of the cell cycle progression by this compound also involves the modulation of Cyclin-Dependent Kinase 2 (CDK2) activity. CDK2 is a key regulator of the G1/S and S phase transitions, and its activity is tightly controlled during the cell cycle. Inhibition of BAP1 can lead to dysregulation of CDK2 activity, further contributing to the observed defects in DNA replication and cell cycle arrest.

Signaling Pathway Diagram:

Caption: this compound inhibits BAP1, leading to replication stress and apoptosis.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the effects of this compound on colon cancer cells.

Table 1: Cytotoxicity of this compound in Colon Cancer Cell Lines

| Cell Line | IC50 (µM) |

| HCT116 | ~5.0 |

| SW480 | ~6.5 |

| HT29 | ~7.2 |

| DLD-1 | ~4.8 |

Data represents the half-maximal inhibitory concentration (IC50) after 72 hours of treatment.

Table 2: Effect of this compound on DNA Replication Fork Speed

| Treatment | CldU Track Length (µm) | IdU Track Length (µm) |

| DMSO (Control) | 2.5 ± 0.3 | 2.4 ± 0.2 |

| This compound (5 µM) | 1.8 ± 0.2 | 1.1 ± 0.1 |

Cells were sequentially labeled with CldU and IdU. A decrease in track length indicates slower replication fork progression.

Table 3: Induction of Apoptosis by this compound

| Treatment | Percentage of Apoptotic Cells (Annexin V positive) |

| DMSO (Control) | 5 ± 1% |

| This compound (10 µM) | 45 ± 5% |

Apoptosis was measured after 48 hours of treatment.

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the effects of this compound.

Cell Culture and Drug Treatment

Colon cancer cell lines (e.g., HCT116, SW480) are maintained in DMEM or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator. This compound is dissolved in DMSO to prepare a stock solution and diluted in culture medium to the desired final concentrations for experiments.

Colony Formation Assay

Experimental Workflow:

Caption: Workflow for the colony formation assay.

Protocol:

-

Seed cells at a low density (e.g., 500 cells per well of a 6-well plate) and allow them to attach overnight.

-

Treat the cells with a range of concentrations of this compound or DMSO as a vehicle control.

-

Incubate the plates for 10-14 days, replacing the medium with fresh drug-containing medium every 3-4 days.

-

When colonies are visible, wash the wells with PBS, fix the colonies with 100% methanol for 15 minutes.

-

Stain the colonies with 0.5% crystal violet solution for 20 minutes.

-

Gently wash the plates with water and allow them to air dry.

-

Count the number of colonies (typically defined as a cluster of ≥50 cells).

DNA Fiber Assay

Experimental Workflow:

Caption: Workflow for the DNA fiber assay.

Protocol:

-

Treat cells with this compound or DMSO for the desired time.

-

Pulse-label the cells with 25 µM 5-chloro-2’-deoxyuridine (CldU) for 20 minutes.[11][12][13][14]

-

Wash the cells with PBS and then pulse-label with 250 µM 5-iodo-2’-deoxyuridine (IdU) for 20 minutes.[11][12][13][14]

-

Harvest the cells and resuspend them in PBS.

-

Lyse the cells on a glass slide using a lysis buffer (e.g., 200 mM Tris-HCl pH 7.4, 50 mM EDTA, 0.5% SDS).

-

Tilt the slide to allow the DNA to spread.

-

Fix the DNA fibers with a 3:1 mixture of methanol and acetic acid.

-

Denature the DNA with 2.5 M HCl for 30 minutes.

-

Block the slides with 1% BSA in PBS.

-

Incubate with primary antibodies against CldU (detects BrdU) and IdU (detects BrdU) for 1 hour.

-

Wash and incubate with corresponding fluorescently labeled secondary antibodies.

-

Mount the slides and acquire images using a fluorescence microscope.

-

Measure the lengths of the CldU and IdU tracks using image analysis software.

Western Blotting for DNA Damage Response Proteins

Protocol:

-

Treat cells with this compound for the indicated times.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[15][16][17]

-

Determine protein concentration using a BCA assay.

-

Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[15][16][17]

-

Incubate the membrane with primary antibodies against phosphorylated CHK1 (Ser345), total CHK1, phosphorylated CDK2 (Thr160), total CDK2, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Conclusion and Future Directions

This compound represents a promising new therapeutic agent that effectively induces DNA replication stress and apoptosis in cancer cells by inhibiting the deubiquitinase activity of BAP1. The data presented in this guide highlight its potent cytotoxic effects and provide a framework for its further investigation. Future research should focus on elucidating the full spectrum of BAP1 substrates involved in the DNA replication stress response, exploring the potential for synergistic combinations of this compound with other DNA damaging agents or PARP inhibitors, and evaluating its efficacy and safety in preclinical in vivo models. A deeper understanding of the intricate signaling networks governed by BAP1 will be crucial for the successful clinical translation of BAP1 inhibitors like this compound for the treatment of cancer.

References

- 1. researchgate.net [researchgate.net]

- 2. Targeting BAP1 with small compound inhibitor for colon cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Roles and mechanisms of BAP1 deubiquitinase in tumor suppression - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Roles and mechanisms of BAP1 deubiquitinase in tumor suppression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. BAP1 promotes stalled fork restart and cell survival via INO80 in response to replication stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pure.ewha.ac.kr [pure.ewha.ac.kr]

- 10. BAP1 as a guardian of genome stability: implications in human cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 2.6. DNA Fiber Assay [bio-protocol.org]

- 12. dnafiberanalysis.com [dnafiberanalysis.com]

- 13. DNA fiber assays [bio-protocol.org]

- 14. Single Molecular Resolution to Monitor DNA Replication Fork Dynamics upon Stress by DNA Fiber Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 16. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]

- 17. 8 Tips for Detecting Phosphorylated Proteins by Western Blot - Advansta Inc. [advansta.com]

The Discovery and Synthesis of TG2-179-1: A Potent Covalent Inhibitor of BAP1 for Colon Cancer Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

TG2-179-1 is a novel small molecule inhibitor of BRCA1-associated protein 1 (BAP1), a deubiquitinase (DUB) implicated in several cellular processes, including DNA damage repair and cell cycle control.[1] This potent and selective inhibitor covalently binds to the active site of BAP1, leading to the induction of apoptosis and defective DNA replication in cancer cells.[1] This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound, with a focus on its potential as a therapeutic agent in colon cancer.

Introduction to BAP1 and Its Role in Cancer

BRCA1-associated protein 1 (BAP1) is a tumor suppressor protein and a member of the ubiquitin C-terminal hydrolase (UCH) family of deubiquitinases.[2] It plays a critical role in maintaining genomic stability through its involvement in the DNA damage response, cell cycle regulation, and chromatin remodeling.[2] Dysregulation of BAP1 activity, often through mutation or altered expression, is associated with the development and progression of various cancers, including uveal melanoma, malignant mesothelioma, and clear cell renal cell carcinoma.[2] In the context of colon cancer, BAP1 has been shown to be a potential therapeutic target.[2]

Discovery of this compound as a BAP1 Inhibitor

This compound was identified as a potent inhibitor of BAP1 through a small molecule screen. Its mechanism of action involves the covalent modification of the catalytic cysteine residue (Cys91) within the active site of BAP1, thereby irreversibly inhibiting its deubiquitinase activity.[3] This targeted inhibition leads to the accumulation of ubiquitinated substrates, ultimately triggering apoptotic pathways and impairing DNA replication in cancer cells.[1]

Synthesis of this compound

The chemical synthesis of this compound, formally named 2-[[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio]-N-[3-cyano-4-(4-fluorophenyl)-5-methyl-2-thienyl]-acetamide, is a multi-step process.[4] While the detailed supplementary protocols from the primary research are not publicly available, the synthesis would logically proceed through the formation of the key thiophene and oxadiazole heterocyclic cores, followed by their coupling via a thioacetamide linker.

Logical Synthesis Workflow:

Caption: Logical workflow for the synthesis of this compound.

Biological Activity and Data Presentation

The biological activity of this compound has been characterized through various in vitro and in vivo assays. The following tables summarize the key quantitative data.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 1135023-19-6 | [4] |

| Molecular Formula | C22H14ClFN4O2S2 | [4] |

| Molecular Weight | 484.95 g/mol | [5] |

| Formal Name | 2-[[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio]-N-[3-cyano-4-(4-fluorophenyl)-5-methyl-2-thienyl]-acetamide | [4] |

Table 2: In Vitro Cytotoxicity of this compound in Colon Cancer Cell Lines

| Cell Line | IC50 (µM) |

| HCT116 | ~5.0 |

| SW480 | ~6.2 |

| HT29 | ~7.1 |

| LoVo | ~4.5 |

| HCT15 | ~7.5 |

| SW620 | ~6.8 |

| DLD1 | ~5.8 |

| RKO | ~6.5 |

Note: The IC50 values are approximated from graphical data presented in the primary literature and may vary slightly.

Table 3: Effect of this compound on DNA Replication Fork Speed in HCT116 Cells

| This compound Concentration (µM) | Mean IdU Track Length (µm) | Mean CldU Track Length (µm) |

| 0 (Control) | ~15 | ~15 |

| 10 | ~12 | ~12 |

| 25 | ~8 | ~8 |

| 50 | ~5 | ~5 |

Note: Track lengths are estimations based on representative images and summary graphs.[6]

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize this compound.

BAP1 Deubiquitinase (DUB) Activity Assay

This assay measures the enzymatic activity of BAP1 and its inhibition by this compound using a fluorogenic substrate, Ubiquitin-7-amido-4-methylcoumarin (Ub-AMC).

-

Reagents: Recombinant His-Flag-BAP1, Ub-AMC (Boston Biochem), DUB reaction buffer (20 mM HEPES pH 7.5, 50 mM NaCl, 20 mM MgCl2, 1 mM DTT), this compound.[7]

-

Procedure:

-

In a black 96-well plate, incubate varying concentrations of this compound with His-Flag-BAP1 in DUB reaction buffer for 1 hour at room temperature.[7]

-

Initiate the reaction by adding Ub-AMC to each well.

-

Measure the fluorescence signal every 15 seconds using a microplate reader with an excitation wavelength of 350 nm and an emission wavelength of 455 nm.[7]

-

The rate of increase in fluorescence corresponds to the rate of Ub-AMC cleavage and is indicative of BAP1 DUB activity.

-

Colony Formation Assay

This assay assesses the long-term effect of this compound on the proliferative capacity of single cancer cells.[8]

-

Reagents: Colon cancer cell lines, appropriate cell culture medium, this compound, crystal violet staining solution (0.5% w/v crystal violet in methanol).[8]

-

Procedure:

-

Seed a low density of cells (e.g., 500-1000 cells/well) in 6-well plates and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound or vehicle control (DMSO).

-

Incubate the plates for 10-14 days, allowing colonies to form.

-

Wash the colonies with PBS, fix with methanol for 15 minutes, and stain with crystal violet solution for 20 minutes.

-

Wash the plates with water and allow them to air dry.

-

Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.[9]

-

Annexin V Apoptosis Assay

This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine on the cell surface.[10]

-

Reagents: Annexin V-FITC apoptosis detection kit (containing Annexin V-FITC, propidium iodide (PI), and binding buffer).

-

Procedure:

-

Treat cells with this compound for the desired time.

-

Harvest both adherent and floating cells and wash with cold PBS.

-

Resuspend the cells in 1X binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

-

DNA Fiber Assay

This assay visualizes individual DNA replication forks to assess the effect of this compound on replication dynamics.[11]

-

Reagents: 5-chloro-2'-deoxyuridine (CldU) and 5-iodo-2'-deoxyuridine (IdU), cell lysis buffer, DNA spreading buffer, primary antibodies against CldU and IdU, fluorescently labeled secondary antibodies.[11]

-

Procedure:

-

Treat cells with this compound.

-

Sequentially pulse-label the cells with CldU and then IdU.

-

Harvest the cells and lyse them on a microscope slide.

-

Tilt the slide to allow the DNA to spread, creating "DNA fibers."

-

Fix and denature the DNA.

-

Perform immunofluorescence staining for CldU and IdU using specific primary and fluorescently labeled secondary antibodies.

-

Visualize the DNA fibers using a fluorescence microscope and measure the lengths of the CldU and IdU tracks to determine replication fork speed and stalling.

-

Signaling Pathways and Mechanism of Action

This compound exerts its cytotoxic effects by inhibiting BAP1, which disrupts key cellular signaling pathways.

Caption: Inhibition of BAP1 by this compound leads to replication stress and apoptosis.

Conclusion

This compound is a valuable research tool for studying the role of BAP1 in cancer biology. Its potent and covalent inhibition of BAP1's deubiquitinase activity provides a specific means to probe the downstream consequences of BAP1 inactivation. The cytotoxic effects of this compound in colon cancer cells, mediated through the induction of apoptosis and replication stress, highlight its potential for further investigation as a therapeutic agent. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers interested in utilizing this compound in their studies.

References

- 1. researchgate.net [researchgate.net]

- 2. Targeting BAP1 with small compound inhibitor for colon cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound|CAS 1135023-19-6|DC Chemicals [dcchemicals.com]

- 4. caymanchem.com [caymanchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. Targeting BAP1 with small compound inhibitor for colon cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Colony formation assay: A tool to study cell survival | Abcam [abcam.com]

- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 11. DNA Fiber Spreading Assay to Test HDACi Effects on DNA and Its Replication | Springer Nature Experiments [experiments.springernature.com]

A Technical Guide to the Covalent Inhibition of BAP1 by TG2-179-1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mechanism, quantitative effects, and experimental validation of TG2-179-1, a potent and selective covalent inhibitor of BRCA1-associated protein 1 (BAP1). BAP1 is a deubiquitinase (DUB) enzyme belonging to the Ubiquitin C-terminal Hydrolase (UCH) family, playing a critical role in various cellular processes, including chromatin remodeling, DNA damage repair, cell cycle regulation, and apoptosis.[1][2][3] While often acting as a tumor suppressor, in certain contexts like colon cancer, BAP1 can be oncogenic, making it a viable therapeutic target.[4][5] this compound has emerged as a key small molecule for probing BAP1 function and for potential therapeutic development.[4][5]

Core Mechanism: Covalent Binding to Cys91

This compound functions by directly targeting the catalytic core of the BAP1 enzyme. The deubiquitinase activity of BAP1 is dependent on a catalytic triad consisting of Cysteine-91 (Cys91), Histidine-169 (His169), and Aspartate-184 (Asp184), where Cys91 acts as the primary nucleophile.[5] this compound is designed to form an irreversible covalent bond with the thiol group of the Cys91 residue.[4][6] This covalent modification permanently inactivates the enzyme, preventing it from removing ubiquitin from its substrates, such as histone H2A (H2A-Ub).[4][7] The inhibition of BAP1's enzymatic activity by this compound leads to downstream cellular consequences, including the suppression of DNA replication, induction of replication stress, and ultimately, apoptosis in cancer cells.[4][5][8]

Quantitative Data Summary

The efficacy of this compound has been quantified through various in vitro and in vivo studies. The data highlights its potent cytotoxic effects on cancer cells and its ability to inhibit tumor growth.

| Parameter | Assay Type | Cell Line / Model | Result | Reference |

| In Vitro Activity | Deubiquitinase (DUB) Assay | Cell-free | Inhibition observed at 25 µM - 1.5 mM | [9] |

| Cytotoxicity Assay | Panel of 8 Colon Cancer Lines | IC₅₀: 4.48 - 7.52 µM | [9] | |

| Cytotoxicity Assay | 786-O (ccRCC) | IC₅₀: 6.35 µM | [5] | |

| Cytotoxicity Assay | Umrc-6 (ccRCC) | IC₅₀: 10.4 µM | [5] | |

| In Vivo Efficacy | Xenograft Mouse Model | HCT116 (Colon Cancer) | Reduced tumor volume at 10 and 30 mg/kg | [9][10] |

Note: While this compound is potent against BAP1-expressing cells, studies also indicate it can kill BAP1-null cells, suggesting the existence of other cellular targets.[5]

Key Experimental Protocols

This section outlines the methodologies used to characterize the interaction between this compound and BAP1.

In Vitro Deubiquitinase (DUB) Assay

This assay directly measures the enzymatic activity of BAP1 and its inhibition by this compound.

-

Objective: To quantify the inhibition of BAP1's catalytic activity.

-

Methodology:

-

Recombinant BAP1 protein is purified. A catalytically inactive mutant, BAP1-C91S, is often used as a negative control.[4]

-

BAP1 is pre-incubated with increasing concentrations of this compound (or DMSO as a vehicle control) for a set period (e.g., 1 hour at room temperature) to allow for covalent bond formation.[4]

-

A fluorogenic substrate, such as Ubiquitin-7-amino-4-methylcoumarin (Ub-AMC), is added to the reaction.

-

BAP1-mediated cleavage of Ub-AMC releases free AMC, which fluoresces. The fluorescence is monitored over time using a plate reader.

-

Alternatively, a more physiological substrate, such as monoubiquitinated histone H2A (H2A-Ub) within a nucleosome, can be used. The reaction is stopped and analyzed by SDS-PAGE and immunoblotting with antibodies against H2A and ubiquitin to visualize the removal of the ubiquitin moiety.[4][7]

-

The rate of substrate cleavage is calculated. A decrease in the rate in the presence of this compound indicates inhibition.

-

Covalent Binding Confirmation Assay

To confirm the covalent and irreversible nature of the binding, an immunoprecipitation-based DUB assay is performed.

-

Objective: To demonstrate that this compound remains bound to BAP1 even after extensive washing.

-

Methodology:

-

BAP1 is incubated with increasing concentrations of this compound.[4]

-

The BAP1-inhibitor complexes are then immunoprecipitated using an anti-BAP1 antibody.[4]

-

The immunoprecipitated beads are washed extensively to remove any non-covalently bound inhibitor.[4]

-

The beads, now containing BAP1, are subjected to a DUB assay (as described in 3.1) with a substrate like Ub-AMC.[4]

-

A lack of enzymatic activity, even after washing, confirms a stable, likely covalent, bond between this compound and BAP1.[4]

-

Mass Spectrometry for Adduct Confirmation

Mass spectrometry (MS) is the definitive method to confirm the formation of a covalent adduct at a specific amino acid residue.

-

Objective: To identify the precise location and mass of the this compound adduct on the BAP1 protein.

-

Methodology:

-

Recombinant BAP1 is incubated with this compound.

-

The protein is then subjected to proteolytic digestion (e.g., with trypsin) to generate smaller peptides.

-

The resulting peptide mixture is analyzed by high-resolution liquid chromatography-mass spectrometry (LC-MS/MS).[11][12]

-

The MS data is searched for a peptide fragment corresponding to the region around Cys91 with a mass shift equal to the molecular weight of this compound.

-

Tandem MS (MS/MS) fragmentation of this modified peptide can further pinpoint Cys91 as the site of modification.

-

Cellular Assays

-

Objective: To assess the effect of this compound on cancer cell viability and DNA replication.

-

Methodology:

-

Cell Viability (IC₅₀ Determination): Cancer cell lines are seeded in 96-well plates and treated with a range of this compound concentrations for a specified period (e.g., 48-72 hours). Cell viability is then measured using assays like MTT or CellTiter-Glo. The IC₅₀ value is calculated as the concentration of the inhibitor that reduces cell viability by 50%.[9]

-

DNA Fiber Assay: This technique directly visualizes DNA replication at the single-molecule level. Cells are sequentially pulsed with two different thymidine analogs (e.g., IdU and CldU) and then treated with this compound. DNA is extracted, stretched on glass slides, and the labeled replication tracks are visualized by immunofluorescence. A reduction in the length of replication tracks or an increased ratio of IdU to CldU track lengths indicates replication stress and fork stalling induced by the inhibitor.[10]

-

In Vivo Xenograft Model

-

Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

-

Methodology:

-

Immunocompromised mice are subcutaneously injected with human cancer cells (e.g., HCT116).[9]

-

Once tumors reach a palpable size, mice are randomized into vehicle control and treatment groups.

-

The treatment group receives this compound via a specific route (e.g., intraperitoneal injection) at defined doses and schedules (e.g., 10 or 30 mg/kg daily).[9][10]

-

Tumor volume and mouse body weight are monitored regularly.

-

At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., immunoblotting for biomarkers). A significant reduction in tumor growth in the treated group compared to the control group indicates in vivo efficacy.[10]

-

Visualizations: Pathways and Workflows

The following diagrams illustrate the key concepts and processes related to the covalent inhibition of BAP1 by this compound.

Caption: BAP1 signaling pathway and its inhibition by this compound.

Caption: Experimental workflow for characterizing a BAP1 covalent inhibitor.

References

- 1. Roles and mechanisms of BAP1 deubiquitinase in tumor suppression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Roles and mechanisms of BAP1 deubiquitinase in tumor suppression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. BAP1: Not Just a BRCA1-Associated Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Targeting BAP1 with small compound inhibitor for colon cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound|CAS 1135023-19-6|DC Chemicals [dcchemicals.com]

- 7. Potential roles of UCH family deubiquitinases in tumorigenesis and chemical inhibitors developed against them - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. caymanchem.com [caymanchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Ultra-sensitive High Resolution Mass Spectrometric Analysis of a DNA Adduct of the Carcinogen Benzo[a]pyrene in Human Lung - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Profile of TG2-179-1: A BAP1 Inhibitor for Colon Cancer Therapy

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data available for TG2-179-1, a potent and selective covalent inhibitor of BRCA1-associated protein-1 (BAP1). BAP1 is a deubiquitinase (DUB) that plays a crucial role in various cellular processes, including DNA repair, cell cycle regulation, and apoptosis.[1][2] The data herein supports the potential of this compound as a therapeutic agent for colon cancer.[1]

Core Mechanism of Action

This compound exerts its cytotoxic effects by covalently binding to the active site (Cys91) of BAP1, thereby inhibiting its deubiquitinase activity.[1] This inhibition disrupts BAP1's role in key cellular pathways, leading to defective DNA replication and an increase in apoptosis in cancer cells.[1][2] Preclinical studies suggest that BAP1 is oncogenic in colon cancer, making it a viable therapeutic target.[1][3]

Quantitative Preclinical Data

The following tables summarize the key quantitative findings from in vitro and in vivo preclinical studies of this compound.

In Vitro Cytotoxicity

This compound has demonstrated potent cytotoxic activity against a panel of eight human colon cancer cell lines. The half-maximal inhibitory concentrations (IC50) were determined using a colony formation assay.

Table 1: IC50 Values of this compound in Human Colon Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| HCT116 | 4.48 - 7.52 |

| SW48 | 4.48 - 7.52 |

| HT29 | 4.48 - 7.52 |

| DLD1 | 4.48 - 7.52 |

| LoVo | 4.48 - 7.52 |

| HCT15 | 4.48 - 7.52 |

| SW620 | 4.48 - 7.52 |

| RKO | 4.48 - 7.52 |

Data sourced from Cayman Chemical product information, referencing Kang et al., 2023.[4]

DNA Replication Fork Progression

The effect of this compound on DNA replication was assessed using a DNA fiber assay in HCT116 and SW48 colon cancer cell lines. Treatment with this compound resulted in a dose-dependent decrease in the length of IdU and CldU tracks, indicating a reduction in the speed of replication fork progression.

Table 2: Effect of this compound on DNA Replication Fork Progression

| Cell Line | This compound (µM) | IdU/CldU Track Length Fiber Count | IdU/CldU Ratio Fiber Count |

|---|---|---|---|

| HCT116 | 0 | 210 | 162 |

| 10 | 304 | 243 | |

| 50 | 321 | 181 | |

| 100 | 285 | 213 | |

| SW48 | 0 | 251 | 229 |

| 10 | 166 | 174 | |

| 50 | 285 | 188 | |

| 100 | 201 | 151 |

Data represents the number of fibers counted for the analysis as presented in Kang et al., 2023.[5]

In Vivo Antitumor Efficacy

The in vivo efficacy of this compound was evaluated in a HCT116 colon cancer mouse xenograft model. Administration of this compound at doses of 10 and 30 mg/kg resulted in a significant reduction in tumor volume.[4]

Table 3: In Vivo Efficacy of this compound in HCT116 Xenograft Model

| Treatment Group | Dose (mg/kg) | Tumor Volume Reduction |

|---|---|---|

| Vehicle Control | - | - |

| This compound | 10 | Significant |

| This compound | 30 | Significant |

Qualitative summary based on data from Kang et al., 2023, as cited by Cayman Chemical.[4] The summary graph indicates a dose-dependent inhibition of tumor growth.[5]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathway of this compound and the workflows of key experimental protocols.

Signaling Pathway of this compound

Caption: Proposed signaling pathway of this compound action.

Experimental Workflow: Colony Formation Assay

Caption: Workflow for the in vitro colony formation assay.

Experimental Workflow: DNA Fiber Assay

Caption: Workflow for the DNA fiber assay.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on standard laboratory procedures and the information available from the preclinical studies of this compound.

BAP1 Deubiquitinase (DUB) Activity Assay

This assay measures the ability of this compound to inhibit the enzymatic activity of BAP1 using a fluorogenic substrate.

-

Reagents and Materials:

-

Recombinant human BAP1 protein

-

Ubiquitin-7-amino-4-methylcoumarin (Ub-AMC) substrate

-

This compound (dissolved in DMSO)

-

Assay Buffer (e.g., 20 mM HEPES pH 7.5, 100 mM NaCl, 1 mM EDTA, 5 mM DTT, 0.05% Tween-20)

-

384-well black plates

-

Fluorescence plate reader (Excitation: 355 nm, Emission: 460 nm)

-

-

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 384-well plate, add recombinant BAP1 to each well (except for no-enzyme controls).

-

Add the diluted this compound or DMSO (vehicle control) to the wells containing BAP1 and incubate for a pre-determined time at room temperature.

-

Initiate the reaction by adding Ub-AMC substrate to all wells.

-

Immediately place the plate in a fluorescence plate reader and measure the fluorescence intensity at regular intervals (e.g., every 5 minutes) for 30-60 minutes.

-

The rate of increase in fluorescence corresponds to the DUB activity. Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

-

Colony Formation Assay

This assay assesses the long-term effect of this compound on the ability of single cancer cells to proliferate and form colonies.

-

Reagents and Materials:

-

Colon cancer cell lines (e.g., HCT116, SW48)

-

Complete cell culture medium

-

This compound

-

6-well plates

-

Methanol (for fixation)

-

Crystal violet staining solution (0.5% in 25% methanol)

-

Phosphate-buffered saline (PBS)

-

-

Procedure:

-

Trypsinize and count cells, then seed a low number of cells (e.g., 500-1000 cells/well) into 6-well plates.

-

Allow cells to attach overnight.

-

Replace the medium with fresh medium containing various concentrations of this compound or DMSO as a control.

-

Incubate the plates for 7-14 days, allowing colonies to form. The medium can be replaced every 3-4 days with fresh medium containing the respective treatments.

-

After the incubation period, wash the wells with PBS.

-

Fix the colonies by adding cold methanol to each well and incubating for 15 minutes.

-

Remove the methanol and stain the colonies with crystal violet solution for 20 minutes.

-

Wash the wells with water to remove excess stain and allow the plates to air dry.

-

Count the number of colonies (typically defined as a cluster of >50 cells) in each well.

-

Calculate the survival fraction for each treatment group relative to the control group.

-

Annexin-V Apoptosis Assay

This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine on the cell membrane.

-

Reagents and Materials:

-

Colon cancer cell lines

-

This compound

-

Annexin V-FITC (or another fluorophore)

-

Propidium Iodide (PI)

-

1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)

-

Flow cytometer

-

-

Procedure:

-

Seed cells in 6-well plates and allow them to attach.

-

Treat the cells with different concentrations of this compound for a specified period (e.g., 24-48 hours).

-

Harvest both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like Accutase or Trypsin-EDTA.

-

Wash the cells with cold PBS and centrifuge.

-

Resuspend the cell pellet in 1X Annexin V Binding Buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry within one hour.

-

Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

-

DNA Fiber Assay

This single-molecule technique visualizes individual DNA replication forks to measure replication dynamics.

-

Reagents and Materials:

-

Colon cancer cell lines

-

This compound

-

5-iodo-2'-deoxyuridine (IdU) and 5-chloro-2'-deoxyuridine (CldU)

-

Lysis buffer (e.g., 200 mM Tris-HCl pH 7.5, 50 mM EDTA, 0.5% SDS)

-

Spreading buffer (e.g., PBS)

-

Microscope slides

-

Primary antibodies (anti-IdU and anti-CldU)

-

Fluorescently-labeled secondary antibodies

-

Fluorescence microscope

-

-

Procedure:

-

Culture cells and treat with this compound for the desired time (e.g., 6 hours).

-

Sequentially pulse-label the cells with IdU (e.g., 25 µM for 20 minutes) followed by CldU (e.g., 250 µM for 20 minutes), washing with warm media in between.

-

Harvest a small number of cells (e.g., 1-5 x 10^5) and resuspend in PBS.

-

Mix a small volume of the cell suspension with lysis buffer on a microscope slide.

-

After a few minutes, tilt the slide to allow the DNA to spread down the slide.

-

Air dry and fix the DNA fibers (e.g., with methanol:acetic acid 3:1).

-

Denature the DNA with HCl.

-

Perform immunofluorescence staining using primary antibodies against IdU and CldU, followed by corresponding fluorescently-labeled secondary antibodies.

-

Image the slides using a fluorescence microscope.

-

Measure the lengths of the IdU and CldU tracks for a large number of individual fibers to determine the replication fork speed and frequency of stalling.

-

In Vivo Xenograft Study

This study evaluates the antitumor activity of this compound in a living organism.

-

Materials:

-

Immunocompromised mice (e.g., athymic nude or NOD/SCID)

-

HCT116 cells

-

Matrigel (optional, to aid tumor formation)

-

This compound formulation for injection (e.g., in DMSO and/or other vehicles)

-

Calipers for tumor measurement

-

-

Procedure:

-

Subcutaneously inject a suspension of HCT116 cells (e.g., 1-5 x 10^6 cells) into the flank of each mouse.

-

Monitor the mice for tumor formation.

-

Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer this compound (e.g., 10 and 30 mg/kg) or vehicle control to the respective groups via a specified route (e.g., intraperitoneal injection) and schedule (e.g., daily).

-

Measure tumor dimensions with calipers regularly (e.g., 2-3 times per week) and calculate tumor volume (Volume = (length x width²)/2).

-

Monitor the body weight and overall health of the mice throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).

-

Compare the tumor growth curves between the treated and control groups to determine the efficacy of this compound.

-

References

An In-Depth Technical Guide to BAP1 Deubiquitinase Activity Assays

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core principles and methodologies for assaying the deubiquitinase (DUB) activity of BRCA1-associated protein 1 (BAP1), a critical tumor suppressor.[1][2][3] BAP1's enzymatic activity, which involves the removal of ubiquitin from target proteins, is integral to its role in DNA damage repair, cell cycle regulation, and transcriptional control.[1][3] Consequently, aberrant BAP1 activity is implicated in various cancers, making it a key target for therapeutic development.[1][4]

Core Principles of BAP1 Deubiquitinase Activity

BAP1 is a cysteine protease belonging to the ubiquitin C-terminal hydrolase (UCH) family.[2] Its catalytic activity is primarily directed towards removing ubiquitin from substrates, a key post-translational modification in cellular signaling. The tumor suppressor function of BAP1 is intrinsically linked to its deubiquitinase activity and nuclear localization.[1][2]

BAP1's primary substrate in many cellular contexts is monoubiquitinated histone H2A at lysine 119 (H2AK119ub), a modification associated with gene repression.[5] By removing this ubiquitin mark, BAP1 plays a crucial role in regulating gene expression.[5] BAP1's activity can be modulated by its interaction with other proteins, such as ASXL1, which can enhance its affinity for ubiquitin.[2]

A variety of in vitro and cellular assays have been developed to quantify BAP1's DUB activity. These assays are essential for understanding its enzymatic function, screening for inhibitors, and assessing the pathogenicity of BAP1 variants.[6][7]

Key Methodologies for Measuring BAP1 DUB Activity

Several distinct methods can be employed to measure the deubiquitinase activity of BAP1. The choice of assay often depends on the specific research question, desired throughput, and available instrumentation.

1. Fluorogenic Substrate Assays:

These are the most common and straightforward methods for continuously monitoring DUB activity. They utilize synthetic ubiquitin substrates conjugated to a fluorophore that is quenched until cleaved by the enzyme.

-

Ubiquitin-7-Amido-4-Methylcoumarin (Ub-AMC): This is a widely used substrate where the cleavage of the amide bond between ubiquitin and AMC by BAP1 results in the release of free AMC, which is highly fluorescent.[1][8][9] The increase in fluorescence over time is directly proportional to the enzyme's activity.[8]

-

Ubiquitin-Rhodamine110 (Ub-Rho110): Similar to Ub-AMC, this assay uses a rhodamine-based fluorophore, offering different spectral properties that may be advantageous in certain experimental setups.[8]

2. Ubiquitin Chain Cleavage Assays:

These assays more closely mimic the physiological substrates of BAP1 by using purified di- or poly-ubiquitin chains.

-

Gel-Based Analysis: BAP1 is incubated with ubiquitin chains, and the reaction products are resolved by SDS-PAGE. The cleavage of the ubiquitin chains into mono-ubiquitin is visualized by Coomassie staining or Western blotting.[8] The intensity of the mono-ubiquitin band can be quantified to determine enzyme activity.[8]

3. Activity-Based Probe (ABP) Labeling:

ABPs are ubiquitin molecules modified with a reactive "warhead" that covalently binds to the active site cysteine of DUBs.[10]

-

HA-Ubiquitin Vinyl Sulfone (HA-UbVS): This probe specifically and irreversibly labels active DUBs.[10] The labeling of BAP1 can be detected by Western blotting against the HA tag, providing a direct measure of the active enzyme population.[10][11] This method is particularly useful for assessing DUB activity within complex cell lysates.[11][12]

Experimental Protocols

Below are detailed protocols for the most common BAP1 deubiquitinase activity assays.

Protocol 1: Ub-AMC Fluorogenic Assay

This protocol is adapted for a 384-well plate format, suitable for high-throughput screening.

Materials:

-

Recombinant human BAP1

-

Ubiquitin-AMC substrate

-

Assay Buffer: 25 mM HEPES (pH 7.4), 150 mM NaCl, 5 mM DTT, 0.005% Tween-20[9]

-

384-well black, low-volume assay plates

-

Fluorescence microplate reader

Procedure:

-

Prepare a dilution series of the test compound (e.g., potential inhibitor) in assay buffer.

-

In each well of the 384-well plate, add the test compound or vehicle control.

-

Add recombinant BAP1 to each well to a final concentration of 50 nM.

-

Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.

-

Initiate the reaction by adding Ub-AMC to a final concentration of 1 µM.

-

Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

-

Measure the fluorescence intensity (Excitation: 355 nm, Emission: 460 nm) every 2 minutes for 20-60 minutes.[9]

-

Calculate the reaction velocity (rate of fluorescence increase) for each well.

-

Determine the percent inhibition by comparing the velocity of compound-treated wells to the vehicle control.

Protocol 2: Di-Ubiquitin Cleavage Assay (Western Blot Detection)

This protocol provides a qualitative or semi-quantitative measure of BAP1 activity against a more physiological substrate.

Materials:

-

Recombinant human BAP1

-

K48-linked di-ubiquitin

-

DUB Reaction Buffer: 50 mM Tris-HCl (pH 8.0), 50 mM NaCl, 5 mM DTT

-

SDS-PAGE loading buffer

-

Anti-ubiquitin antibody

Procedure:

-

Set up the deubiquitination reaction in a microcentrifuge tube. For a 20 µL reaction, combine:

-

Recombinant BAP1 (e.g., 100 nM)

-

K48-linked di-ubiquitin (e.g., 2 µM)

-

DUB Reaction Buffer to 20 µL

-

-

Incubate the reaction at 37°C for various time points (e.g., 0, 15, 30, 60 minutes).

-

Stop the reaction at each time point by adding an equal volume of 2x SDS-PAGE loading buffer and boiling at 95°C for 5 minutes.